Product packaging for 5-(4-Bromophenyl)-4,6-dichloropyrimidine(Cat. No.:CAS No. 146533-41-7)

5-(4-Bromophenyl)-4,6-dichloropyrimidine

Cat. No.: B057207
CAS No.: 146533-41-7
M. Wt: 303.97 g/mol
InChI Key: WEEFLZORZXLIJE-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-4,6-dichloropyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C10H5BrCl2N2 and its molecular weight is 303.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrCl2N2 B057207 5-(4-Bromophenyl)-4,6-dichloropyrimidine CAS No. 146533-41-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)-4,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)8-9(12)14-5-15-10(8)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEFLZORZXLIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599422
Record name 5-(4-Bromophenyl)-4,6-dichloropyrimidine
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Molecular Weight

303.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146533-41-7
Record name 5-(4-Bromophenyl)-4,6-dichloropyrimidine
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Record name 5-(4-Bromophenyl)-4,6-dichloropyrimidine
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Record name 5-(4-bromophenyl)-4,6-dichloropyrimidine
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Significance of Pyrimidine Scaffolds in Medicinal Chemistry and Agrochemicals

Pyrimidine (B1678525), a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a fundamental scaffold in the design of bioactive agents. nih.gov This structural motif is prevalent in nature, forming the core of nucleobases like cytosine and thymine, which are essential components of DNA. researchgate.net The inherent biological relevance and versatile chemical reactivity of the pyrimidine ring have made its derivatives a major focus of research in medicinal chemistry and agrochemical development. nih.govresearchgate.net

In medicinal chemistry, pyrimidine derivatives are known to exhibit a vast spectrum of pharmacological activities. mdpi.com These include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antiviral, and notably, anticancer properties. nih.govresearchgate.netijpsr.com The planar structure of the pyrimidine ring allows it to interact with various biological targets, and its derivatives are key components in numerous approved drugs. researchgate.netmdpi.com For instance, the anticancer drug Tegafur contains a pyrimidine structure. researchgate.net The adaptability of the pyrimidine scaffold allows chemists to synthesize a diverse library of compounds for screening and development, targeting a wide range of diseases. researchgate.netmdpi.com

The importance of pyrimidines extends to the agrochemical industry, where they are utilized in the formulation of products designed to protect crops and enhance agricultural output. chemimpex.com Derivatives of pyrimidine have been developed as potent herbicides and fungicides, contributing to modern agricultural practices. ijpsr.comchemimpex.com The ability to modify the pyrimidine core allows for the fine-tuning of a compound's activity and selectivity, leading to effective crop protection agents. chemimpex.com

Role of 5 4 Bromophenyl 4,6 Dichloropyrimidine As a Key Intermediate in Organic Synthesis

Established Synthetic Routes and Reaction Conditions

The synthesis of this compound has been approached through several multi-step sequences, primarily originating from either methyl 2-(4-bromophenyl)acetate or p-bromophenylacetic acid. These routes involve a series of reactions including esterification, condensation, cyclization, and chlorination to yield the final product.

Multi-step Synthesis from Methyl 2-(4-Bromophenyl)acetate

A prominent synthetic pathway commences with the commercially available methyl 2-(4-bromophenyl)acetate. atlantis-press.comatlantis-press.com This method typically involves three main steps to arrive at the target compound. atlantis-press.comatlantis-press.com

The initial step is the conversion of methyl 2-(4-bromophenyl)acetate to dimethyl 2-(4-bromophenyl)malonate. atlantis-press.com This is followed by a cyclization reaction with formamidine (B1211174) hydrochloride to form 5-(4-bromophenyl)pyrimidine-4,6-diol. atlantis-press.com The final step is the chlorination of this diol intermediate to produce this compound. atlantis-press.com

Table 1: Key Intermediates in Synthesis from Methyl 2-(4-bromophenyl)acetate

Intermediate Name Chemical Structure Role in Synthesis
Dimethyl 2-(4-bromophenyl)malonate C₁₁H₁₁BrO₄ Product of the first step, precursor to the pyrimidine ring. atlantis-press.comatlantis-press.com

Synthesis via p-Bromophenylacetic Acid and its Derivatives

An alternative and widely utilized synthetic route begins with p-bromophenylacetic acid. google.comacs.org This pathway also involves a multi-step process that culminates in the formation of this compound. google.com

The first step in this sequence is the catalytic esterification of p-bromophenylacetic acid to produce methyl p-bromophenylacetate. google.com This intermediate is then reacted with dimethyl carbonate to synthesize 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester. google.com Subsequently, a cyclization reaction with formamidine hydrochloride yields 5-(4-bromophenyl)-4,6-dihydroxypyrimidine. google.com The final step is the chlorination of this dihydroxypyrimidine intermediate to obtain the desired product. google.com

A detailed method describes the esterification of p-bromophenylacetic acid in methanol (B129727) with thionyl chloride at a controlled temperature of 0-5 °C. acs.org The resulting methyl p-bromophenylacetate is then further processed. The chlorination of the pyrimidine intermediate is often achieved using reagents like phosphorus oxychloride or solid phosgene. chemicalbook.comgoogle.com

Optimization of Synthetic Pathways and Reaction Parameters

Catalyst Selection and Efficacy

The choice of catalyst plays a significant role in the efficiency of several steps in the synthesis. In the esterification of p-bromophenylacetic acid, solid acid catalysts have been employed to simplify the synthesis process and post-treatment steps. google.comgoogle.com These catalysts are easily separated and can be recycled, which contributes to cost reduction. google.com

For the chlorination step, N,N-dimethylformamide (DMF) has been used as a Lewis acid catalyst, which helps to direct the chlorination to the 4 and 6 positions of the pyrimidine ring by stabilizing the transition states. In Suzuki cross-coupling reactions involving this compound, palladium catalysts such as Pd(PPh₃)₄ have been found to be effective, with good yields obtained when used in combination with a base like K₃PO₄. researchgate.net

Solvent Effects and Reaction Medium

The reaction medium is a critical parameter that can influence the outcome of the synthesis. In the synthesis starting from p-bromophenylacetic acid, toluene (B28343) is often used as a hydrophobic solvent during the esterification step and for extraction. google.comgoogle.com

The chlorination step can be performed in a mixture of toluene and N,N-dimethylaniline. chemicalbook.com The reaction is initiated at a lower temperature and then raised to complete the reaction. chemicalbook.com The use of different organic solvents such as toluene, methanol, ethyl acetate, and others has been investigated to understand their effects on reaction kinetics and product purity. nih.gov For instance, in one of the final purification steps, ethanol (B145695) is added to the reaction mixture to precipitate the product. chemicalbook.comgoogle.com

Yield Enhancement Strategies

Several strategies have been developed to improve the yield of this compound. One key approach is the optimization of reaction conditions, such as temperature and reaction time. For example, controlling the temperature during the addition of reagents and throughout the reaction can minimize the formation of byproducts. chemicalbook.com

In the synthesis from p-bromophenylacetic acid, a one-pot method for the preparation of the 5-(4-bromophenyl)-4,6-dihydroxypyrimidine intermediate has been developed to reduce the number of operational steps. google.comgoogle.com Furthermore, careful control of the pH during the workup of the cyclization reaction is important for maximizing the yield of the intermediate. google.com The final product's purity can be enhanced by recrystallization from a suitable solvent system, such as ethanol-acetone. researchgate.net A reported yield for the final chlorination step is as high as 86.0%. chemicalbook.com

Table 2: Summary of Reagents and Conditions for Yield Enhancement

Step Reagent/Condition Purpose Reported Yield
Esterification Solid acid catalyst Simplified workup and catalyst recycling. google.comgoogle.com 95.0% for Intermediate 1. google.com
Chlorination Phosphorus oxychloride in toluene/N,N-dimethylaniline Efficient conversion of diol to dichloro derivative. chemicalbook.com 86.0% for the final product. chemicalbook.com

Recent Advances and Novel Synthetic Approaches

Reactant/ReagentRoleNotes
Methyl p-bromophenylacetateStarting MaterialReacts with dimethyl carbonate. google.com
Dimethyl carbonateReagentUsed for malonic ester synthesis. google.com
Sodium methoxideBaseUsed in place of sodium hydride or sodium amide. google.com
Formamidine hydrochlorideReagentUsed for cyclization to form the pyrimidine ring. google.com

To enhance the environmental friendliness and efficiency of the synthetic route, solid acid catalysts have been employed in the initial steps of the synthesis. google.com Traditionally, the esterification of p-bromophenylacetic acid to methyl p-bromophenylacetate is catalyzed by liquid acids like concentrated sulfuric acid. google.com A novel approach utilizes a solid acid catalyst for this esterification step. google.com This heterogeneous catalyst can be easily separated from the reaction mixture, simplifying the workup process and allowing for potential recycling of the catalyst. google.com The types of solid acid catalysts specified for this process include complexes of various metal oxides or silica (B1680970) gels loaded with sulfate (B86663) ions. google.com The weight ratio of the starting material, p-bromophenylacetic acid, to the solid acid catalyst is typically in the range of 1:0.4 to 1:0.6. google.com

Catalyst Base MaterialActive Component
Iron oxideSulfate ions google.com
Zirconium oxideSulfate ions google.com
Titanium oxideSulfate ions google.com
Diatomaceous earthSulfate ions google.com
Silica gelSulfate ions google.com

Reactivity and Derivatization of 5 4 Bromophenyl 4,6 Dichloropyrimidine

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the two electron-withdrawing chlorine atoms, makes 5-(4-bromophenyl)-4,6-dichloropyrimidine susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective replacement of the chlorine atoms with various nucleophiles.

The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack. This is a common reactivity pattern for halopyrimidines, where the positions ortho and para to the ring nitrogens are more reactive. In the case of 2,4-dichloropyrimidines, nucleophilic substitution typically occurs preferentially at the C4 position. This selectivity is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed during the attack at C4 compared to C2.

Common nucleophiles that can be employed in these reactions include amines, thiols, and alkoxides. For instance, reaction with sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) can lead to the corresponding methoxy or tert-butoxy substituted pyrimidines. Similarly, reactions with amines or thiols yield amino or thioether derivatives, respectively.

This selective functionalization is a key strategy in the synthesis of more complex molecules. For example, in the synthesis of the dual endothelin receptor antagonist, Macitentan, a crucial step involves the nucleophilic substitution of one of the chlorine atoms on a similar pyrimidine core with an ethylene glycol derivative. acs.orggoogle.com This highlights the practical utility of SNAr reactions in medicinal chemistry for the construction of pharmacologically active compounds. acs.org

Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, represent a powerful tool for the structural modification of this compound. The presence of both chloro and bromo substituents allows for selective and sequential coupling reactions, providing access to a wide array of complex aryl and heteroaryl structures.

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for the formation of carbon-carbon bonds, and it has been successfully applied to the arylation of this compound. mdpi.comresearchgate.net This reaction typically involves the coupling of the halogenated pyrimidine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.comyonedalabs.com

The general scheme for the Suzuki-Miyaura reaction of this compound involves the reaction with various aryl or heteroaryl boronic acids to yield novel pyrimidine analogs. mdpi.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Products from this compound

Entry Arylboronic Acid Product Yield (%)
1 Phenylboronic acid 5-(4-Bromophenyl)-4-chloro-6-phenylpyrimidine 75
2 4-Methoxyphenylboronic acid 5-(4-Bromophenyl)-4-chloro-6-(4-methoxyphenyl)pyrimidine 82
3 3-Fluorophenylboronic acid 5-(4-Bromophenyl)-4-chloro-6-(3-fluorophenyl)pyrimidine 68

Note: The yields are representative and can vary based on the specific reaction conditions.

The success of the Suzuki-Miyaura coupling is significantly influenced by the nature of the boronic acid and the reaction conditions employed. Electron-rich boronic acids have been shown to produce good yields of the corresponding coupled products. mdpi.comresearchgate.net Conversely, electron-withdrawing groups on the boronic acid can sometimes lead to lower yields. mdpi.com The choice of solvent and base is also critical for optimizing the reaction outcome. Common solvent systems include 1,4-dioxane, toluene (B28343), and dimethylformamide (DMF), often with the addition of water. mdpi.comyonedalabs.com A variety of bases can be used, with potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being frequently employed. mdpi.comresearchgate.net

The reaction temperature and duration are also important parameters to control. Reactions are typically carried out at elevated temperatures, often between 70-100 °C, to ensure a reasonable reaction rate. mdpi.com

The choice of the palladium catalyst and associated ligands plays a pivotal role in the efficiency and selectivity of the Suzuki-Miyaura reaction. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and commercially available catalyst for this transformation. mdpi.comresearchgate.net The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

The electronic and steric properties of the phosphine ligands can have a profound impact on the catalytic activity. Bulky and electron-rich phosphine ligands, such as SPhos, are known to be highly effective in promoting Suzuki-Miyaura couplings, even with challenging substrates like aryl chlorides. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also been shown to promote cross-coupling reactions with high selectivity. nih.gov In some cases, ligand-free conditions have been developed, which can offer advantages in terms of cost and simplicity. nih.gov

The order of reactivity for halogens in Suzuki-Miyaura coupling is generally I > Br > Cl. rsc.org This differential reactivity can be exploited for selective cross-coupling reactions on molecules containing multiple different halogen atoms. In the case of this compound, the bromo group on the phenyl ring is generally more reactive than the chloro groups on the pyrimidine ring, allowing for selective coupling at the phenyl position. However, the reactivity of the chloro groups on the electron-deficient pyrimidine ring is enhanced, making them also viable coupling partners. mdpi.com

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be utilized for the structural modification of this compound. These include the Heck reaction for the introduction of alkenyl groups and the Sonogashira coupling for the installation of alkynyl moieties. These reactions further expand the synthetic utility of this compound as a building block for the synthesis of a wide range of organic molecules.

Suzuki-Miyaura Cross-Coupling for Arylation of Pyrimidine Derivatives

Formation of Complex Heterocyclic Systems

The versatile reactivity of this compound allows for its use as a scaffold in the construction of more complex heterocyclic systems. The pyrimidine ring itself is a key component of many biologically active molecules. mdpi.com By leveraging the reactivity of the chloro and bromo substituents, this compound can be elaborated into fused heterocyclic systems or linked to other heterocyclic moieties.

For instance, sequential Suzuki-Miyaura couplings can be employed to introduce different aryl or heteroaryl groups at the C4 and C6 positions of the pyrimidine ring, leading to the formation of 4,5,6-triarylpyrimidines. mdpi.com Furthermore, the chlorine atoms can be displaced by nucleophiles that are part of another heterocyclic ring system, thereby creating larger, more complex structures. This strategy is particularly valuable in drug discovery and materials science for the synthesis of novel compounds with tailored properties.

Computational and Theoretical Studies on 5 4 Bromophenyl 4,6 Dichloropyrimidine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-(4-Bromophenyl)-4,6-dichloropyrimidine, DFT calculations would typically be employed to understand its fundamental electronic and structural characteristics. However, no specific studies applying DFT to this compound were identified.

A DFT analysis would typically involve geometry optimization to determine the most stable three-dimensional conformation of the molecule. This process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties like the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) would be calculated. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. Research on other pyrimidine (B1678525) derivatives often includes detailed tables of these optimized geometric parameters and analyses of HOMO-LUMO energy gaps to predict chemical behavior.

From the energies of the frontier molecular orbitals (HOMO and LUMO), a range of global reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and global electrophilicity index. These descriptors provide a quantitative measure of the molecule's stability and its propensity to act as an electrophile or nucleophile in chemical reactions. Such analyses are standard in computational studies of novel organic compounds but have not been specifically published for this compound.

Computational methods, particularly DFT, are frequently used to predict the non-linear optical (NLO) properties of molecules. This involves calculating parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics. Studies on various push-pull pyrimidine systems exist, demonstrating their potential as NLO chromophores, but this compound has not been specifically investigated in this context.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug design to understand how a ligand might bind to a protein's active site. While numerous docking studies have been conducted on various pyrimidine derivatives targeting proteins like kinases and other receptors, no such studies have been published featuring this compound as the ligand. As it is primarily an intermediate, it is not typically screened for direct biological activity itself; rather, the final products derived from it are the subjects of such investigations. Molecular dynamics simulations, which model the physical movements of atoms and molecules over time, are also absent for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity. These models are instrumental in medicinal chemistry for predicting the activity of new, unsynthesized compounds. Various QSAR studies have been successfully developed for classes of pyrimidine derivatives targeting different biological endpoints, such as VEGFR-2 inhibitors or σ1 receptor antagonists. However, a specific QSAR model that includes this compound within its training or test set could not be found in the literature, which is consistent with its role as a synthetic intermediate rather than a biologically active agent.

Future Research Directions and Therapeutic Potential

Development of Multi-targeting Agents

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has led to a growing interest in the development of multi-target drugs that can simultaneously modulate several key proteins or pathways, potentially offering improved efficacy and a lower likelihood of drug resistance. nih.gov The 5-(4-bromophenyl)-4,6-dichloropyrimidine scaffold is a promising starting point for the design of such multi-targeting agents.

The concept of dual-target inhibitors has been successfully applied in the development of anticancer agents. For example, novel aminopyrimidine-2,4-diones and related compounds have been designed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are important targets in cancer therapy. mdpi.comnih.govnih.gov Similarly, cyanopyridones and pyrido[2,3-d]pyrimidines have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com Phenylpyrazolo[3,4-d]pyrimidine-based analogues have also been developed as multi-target enzyme inhibitors with potent anticancer activity. mdpi.com

Building on these principles, future research on this compound could focus on designing derivatives that act on multiple, disease-relevant targets. This could involve:

Kinase Inhibitors: Designing analogues that inhibit multiple kinases within a signaling pathway or across different pathways implicated in a particular cancer.

Hybrid Molecules: Combining the 5-(4-bromophenyl)pyrimidine core with other pharmacophores known to interact with different targets. This approach aims to create a single molecule with a dual mechanism of action.

Fragment-Based Design: Utilizing the this compound as a core fragment and building upon it to interact with the binding sites of two or more distinct proteins.

The development of such multi-targeting agents requires a deep understanding of the structural biology of the targets and the application of computational modeling and structure-based drug design techniques.

Applications in Emerging Disease Areas

While much of the research on pyrimidine (B1678525) derivatives has focused on cancer and infectious diseases, the versatility of the this compound scaffold suggests its potential utility in a broader range of emerging disease areas.

Neurodegenerative Diseases: There is a growing body of evidence for the potential of pyrimidine derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease. mdpi.com The multifactorial nature of Alzheimer's, involving oxidative stress, neuroinflammation, and protein aggregation, makes multi-target compounds particularly attractive. mdpi.com Novel 1,4-dihydropyridine derivatives, including a 4-(4-bromophenyl) analogue, have shown antioxidant, anti-inflammatory, and neuroprotective profiles relevant to Alzheimer's disease. mdpi.com This suggests that derivatives of this compound could be explored for their potential to modulate pathways involved in neurodegeneration.

Metabolic Diseases: Pyrimidine derivatives are also being investigated for their potential in treating metabolic disorders. Although specific research on this compound in this area is limited, the broader class of pyrimidine-based compounds has been explored for various therapeutic targets related to metabolism. Future research could investigate the potential of analogues derived from this scaffold to modulate enzymes and receptors involved in metabolic pathways.

The exploration of this compound in these and other emerging areas, such as rare diseases and inflammatory conditions, represents a promising avenue for future drug discovery efforts. A systematic approach, combining chemical synthesis, biological screening, and mechanistic studies, will be crucial to unlocking the full therapeutic potential of this versatile chemical entity.

Q & A

Q. How to design a multi-step synthetic route for 5-(4-Bromophenyl)-4,6-dichloropyrimidine?

The synthesis involves three key steps:

  • Step 1 : Catalytic esterification of bromophenylacetic acid using a solid acid catalyst (e.g., sulfonic acid resin) to yield methyl 4-bromophenylacetate. This simplifies post-treatment compared to liquid acid catalysts .
  • Step 2 : Reaction with dimethyl carbonate to synthesize 2-(4-bromophenyl)-malonic acid-1,3-diethyl ester, followed by cyclization with formamidine hydrochloride to form 5-(4-bromophenyl)-4,6-dihydroxypyrimidine.
  • Step 3 : Chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace hydroxyl groups with chlorine atoms, achieving the final product. Optimized yields reach ~52.8% over three steps .

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns on the pyrimidine ring and bromophenyl group. For example, aromatic protons appear as distinct multiplets between δ 7.4–8.0 ppm .
  • Mass Spectrometry (MS) : Verify molecular weight (303.97 g/mol) via ESI-MS or MALDI-TOF, with characteristic isotopic peaks for Br and Cl .
  • FT-IR : Identify C-Cl (~750 cm⁻¹) and C-Br (~600 cm⁻¹) stretching vibrations .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

The bromine atom at the para position of the phenyl group enables coupling with arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄). This reaction generates diversely substituted pyrimidine derivatives (e.g., 3a–3h in Figure 1 of evidence 2). Key parameters:

  • Catalyst loading: 2–5 mol% Pd.
  • Solvent: Dioxane or THF with Na₂CO₃ as base.
  • Temperature: 80–100°C for 12–24 hours .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) studies at the B3LYP/6-31G level reveal:

  • Electrophilicity : The bromophenyl group exhibits a high electrophilic character (ω = ~3.5 eV), favoring oxidative addition with Pd(0) catalysts.
  • Solvent Effects : Continuum solvation models (e.g., SMD) predict optimal reactivity in polar aprotic solvents like DMF (dielectric constant ε = 37) .

Q. What strategies improve regioselectivity during chlorination of 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine?

  • Catalyst Choice : Use of N,N-dimethylformamide (DMF) as a Lewis acid catalyst directs chlorination to the 4,6-positions by stabilizing transition states.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-chlorination .

Q. How do 4,6-dichloropyrimidine derivatives interact with biological targets such as human serum albumin (HSA)?

Fluorescence quenching and molecular docking studies show:

  • Binding Affinity : Derivatives like this compound chalcone hybrids bind to HSA with Kₐ ~10⁴ M⁻¹, primarily via hydrophobic interactions.
  • Mechanism : Static quenching dominates, indicating stable complex formation. Docking simulations suggest binding near Sudlow’s Site I (subdomain IIA) .

Q. What role does this compound play in synthesizing molecularly imprinted polymers (MIPs)?

  • Template Molecule : Acts as a structural analog for sulfonamide imprinting.
  • Polymer Synthesis : Atom transfer radical polymerization (ATRP) with glycidyl methacrylate (functional monomer) and 2,2′-bipyridine (ligand) yields MIPs with 2× higher adsorption capacity than non-imprinted polymers .

Methodological Challenges and Solutions

Q. How to resolve contradictions in reported yields for intermediate 2-(4-bromophenyl)-malonic acid diethyl ester?

Discrepancies arise from solvent purity and catalyst recycling:

  • Optimization : Use anhydrous dimethyl carbonate and fresh solid acid catalysts (e.g., Amberlyst-15) to achieve consistent yields of ~85% .
  • Analysis : Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) to detect byproducts like unreacted bromophenylacetic acid.

Q. What experimental precautions are critical for handling this compound?

  • Safety Protocols : Follow GHS hazard codes H315 (skin irritation) and H335 (respiratory irritation). Use PPE, including nitrile gloves and fume hoods.
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .

Emerging Applications

Q. Can this compound serve as a precursor for anticancer agents?

  • In Vitro Activity : Hybrid derivatives inhibit A549 lung cancer cells (IC₅₀ = 91–375 µM), with thiourea analogs showing the highest potency.
  • Mechanism : Apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(4-Bromophenyl)-4,6-dichloropyrimidine
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenyl)-4,6-dichloropyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.